molecular formula C18H29NO3 B196133 Dihydrocapsaicin CAS No. 19408-84-5

Dihydrocapsaicin

Cat. No. B196133
CAS RN: 19408-84-5
M. Wt: 307.4 g/mol
InChI Key: XJQPQKLURWNAAH-UHFFFAOYSA-N
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Description

Dihydrocapsaicin is a capsaicinoid and an analog and congener of capsaicin in chili peppers (Capsicum). Like capsaicin, it is an irritant. It accounts for about 22% of the total capsaicinoid mixture and has the same pungency as capsaicin . Pure dihydrocapsaicin is a lipophilic colorless odorless crystalline to waxy compound .


Synthesis Analysis

Dihydrocapsaicin can be synthesized by the condensation reaction of vanillylamin and 8-Methylnonanoic acid . A review of the gene expression relating to capsaicinoid biosynthesis was carried out, in different species and varieties, within the Capsicum genus .


Molecular Structure Analysis

Structural studies of dihydrocapsaicin were carried out using cross polarization (CP) magic angle spinning (MAS) solid state 13C and 15N NMR spectra . DFT GIAO calculations of shielding constants were performed for several geometric isomers, including molecules with different orientations of aliphatic chain with respect to aromatic ring .


Chemical Reactions Analysis

A fast analytical method by direct analysis in real time ionization coupled to mass spectrometer (DART-MS/MS) has been developed for the estimate the capsaicin (CAP) and dihydrocapsaicin (DHCP) concentration in fermented pepper paste .


Physical And Chemical Properties Analysis

Pure dihydrocapsaicin is a lipophilic colorless odorless crystalline to waxy compound . It has a molecular weight of 307.43 g/mol . Its melting point is 65.5-65.8°F .

Scientific Research Applications

Analgesic Properties

Dihydrocapsaicin, a synthetic opioid analgesic structurally similar to codeine, has been studied for its efficacy in treating postoperative pain. It is recognized for its effectiveness as an analgesic and antitussive agent. Although it is mainly used for postoperative pain management, its increasing significance in clinical settings necessitates a comprehensive assessment of its relative efficacy and potential harm compared to other treatments (Moore et al., 2000).

Anticancer Potential

Dihydroartemisinin (DHA), closely related to dihydrocapsaicin, has gained attention for its anticancer activity. Recent studies underscore DHA's ability to inhibit cancer cell proliferation, induce apoptosis, hinder tumor metastasis and angiogenesis, and enhance immune function. This comprehensive review of DHA's anticancer activities delves into its molecular mechanisms and pharmacological effects, both in vitro and in vivo. Furthermore, the synergistic anti-tumor effects of DHA with various clinical drugs are highlighted, supporting its potential as a future anticancer agent (Dai et al., 2021).

Bactericidal Activities

Research has also explored the antibacterial activities of substances closely related to dihydrocapsaicin. Bacteriocins, ribosomal synthesized antimicrobial peptides, are known for their ability to kill or inhibit bacterial strains without harming the bacteria themselves. Due to their large diversity, stability to heat, and natural origin, bacteriocins are being studied for applications in food technology and pharmaceuticals, with the potential to replace antibiotics in the future for treating multiple drug-resistant pathogens (Yang et al., 2014).

Safety And Hazards

Dihydrocapsaicin is toxic if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Recent advances in the detection of capsaicin and its self-metabolites using mass spectrometry (MS) have been summarized and the relevant MS-based studies of metabolic pathways have been discussed . In-depth studies of capsaicin metabolism and its physiological functions based on MS is anticipated to yield new insights and methods for preventing and treating a wide range of diseases .

properties

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnonanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h10-12,14,20H,4-9,13H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQPQKLURWNAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041864
Record name Dihydrocapsaicin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Pure dihydrocapsaicin is a lipophilic colorless odorless crystalline to waxy compound. It is found in pepper (C. annum).
Record name Dihydrocapsaicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038457
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIHYDROCAPSAICIN
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/936
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Product Name

Dihydrocapsaicin

CAS RN

19408-84-5
Record name Dihydrocapsaicin
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Record name Dihydrocapsaicin
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Record name Dihydrocapsaicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROCAPSAICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9BV32M08A
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Record name Dihydrocapsaicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIHYDROCAPSAICIN
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/936
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

65.5 - 65.8 °C, 65.5-65.8 °F
Record name Dihydrocapsaicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIHYDROCAPSAICIN
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/936
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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